molecular formula C19H19NO3 B5911479 ethyl 4-[[(E)-4-oxo-4-phenylbut-2-en-2-yl]amino]benzoate

ethyl 4-[[(E)-4-oxo-4-phenylbut-2-en-2-yl]amino]benzoate

Cat. No.: B5911479
M. Wt: 309.4 g/mol
InChI Key: NKRLPXKMZIGNTO-BUHFOSPRSA-N
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Description

Ethyl 4-[[(E)-4-oxo-4-phenylbut-2-en-2-yl]amino]benzoate is a compound of interest in various fields of scientific research due to its unique chemical structure and properties. This compound is a derivative of benzoate and contains both ester and amide functional groups, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[[(E)-4-oxo-4-phenylbut-2-en-2-yl]amino]benzoate typically involves a multi-step process. One common method includes the following steps:

    Alkylation: The starting material, 4-aminobenzoic acid, undergoes alkylation to form ethyl 4-aminobenzoate.

    Condensation: The ethyl 4-aminobenzoate is then reacted with 4-oxo-4-phenylbut-2-en-2-yl chloride in the presence of a base to form the desired product.

Industrial Production Methods

In industrial settings, the production of this compound can be optimized using continuous-flow synthesis techniques. This method allows for better control over reaction conditions, higher yields, and reduced reaction times .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[[(E)-4-oxo-4-phenylbut-2-en-2-yl]amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The ester and amide groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Ethyl 4-[[(E)-4-oxo-4-phenylbut-2-en-2-yl]amino]benzoate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 4-[[(E)-4-oxo-4-phenylbut-2-en-2-yl]amino]benzoate involves its interaction with specific molecular targets. For example, in biological systems, it can bind to enzyme active sites, inhibiting their activity. The pathways involved may include the modulation of ion channels or the inhibition of specific enzymes .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-aminobenzoate:

    Ethyl 4-(dimethylamino)benzoate: Used as a photoinitiator in polymer chemistry.

Uniqueness

Ethyl 4-[[(E)-4-oxo-4-phenylbut-2-en-2-yl]amino]benzoate is unique due to its combination of ester and amide functional groups, which allows for a wide range of chemical reactions and applications. Its structure also provides specific binding properties that can be exploited in various scientific and industrial applications .

Properties

IUPAC Name

ethyl 4-[[(E)-4-oxo-4-phenylbut-2-en-2-yl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO3/c1-3-23-19(22)16-9-11-17(12-10-16)20-14(2)13-18(21)15-7-5-4-6-8-15/h4-13,20H,3H2,1-2H3/b14-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKRLPXKMZIGNTO-BUHFOSPRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=CC(=O)C2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)N/C(=C/C(=O)C2=CC=CC=C2)/C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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